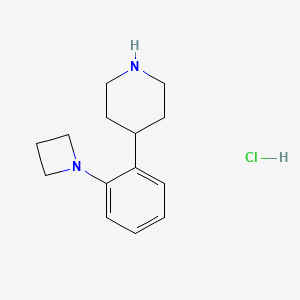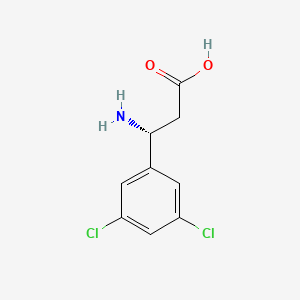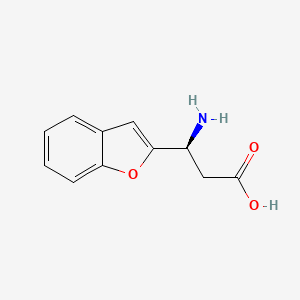![molecular formula C15H26N2O3 B13048517 tert-butyl (5S,10R)-10-ethyl-2-oxo-1,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B13048517.png)
tert-butyl (5S,10R)-10-ethyl-2-oxo-1,9-diazaspiro[4.5]decane-9-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (5S,10R)-10-ethyl-2-oxo-1,9-diazaspiro[4.5]decane-9-carboxylate: is a complex organic compound characterized by its unique spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5S,10R)-10-ethyl-2-oxo-1,9-diazaspiro[4.5]decane-9-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Spirocyclic Core: This is achieved through a cyclization reaction, often involving a nucleophilic substitution or addition reaction.
Introduction of Functional Groups: The tert-butyl group and other functional groups are introduced through reactions such as esterification or amidation.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification systems would be essential to meet the demands of large-scale production.
化学反応の分析
Types of Reactions
tert-Butyl (5S,10R)-10-ethyl-2-oxo-1,9-diazaspiro[4.5]decane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
tert-Butyl (5S,10R)-10-ethyl-2-oxo-1,9-diazaspiro[4.5]decane-9-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of tert-butyl (5S,10R)-10-ethyl-2-oxo-1,9-diazaspiro[4.5]decane-9-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- tert-Butyl 1-oxa-4,9-diazaspiro[5.6]dodecane-9-carboxylate
- tert-Butyl 1,7-diazaspiro[4.5]decane-7-carboxylate oxalate
- tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate
Uniqueness
tert-Butyl (5S,10R)-10-ethyl-2-oxo-1,9-diazaspiro[4.5]decane-9-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its spirocyclic structure provides rigidity and stability, making it a valuable scaffold in drug design and synthesis.
特性
分子式 |
C15H26N2O3 |
|---|---|
分子量 |
282.38 g/mol |
IUPAC名 |
tert-butyl (5S,10R)-10-ethyl-2-oxo-1,9-diazaspiro[4.5]decane-9-carboxylate |
InChI |
InChI=1S/C15H26N2O3/c1-5-11-15(9-7-12(18)16-15)8-6-10-17(11)13(19)20-14(2,3)4/h11H,5-10H2,1-4H3,(H,16,18)/t11-,15+/m1/s1 |
InChIキー |
YSUAHAFTZWOXES-ABAIWWIYSA-N |
異性体SMILES |
CC[C@@H]1[C@]2(CCCN1C(=O)OC(C)(C)C)CCC(=O)N2 |
正規SMILES |
CCC1C2(CCCN1C(=O)OC(C)(C)C)CCC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 3-amino-5,6,7,8-tetrahydro-4H-cyclohepta[B]thiophene-2-carboxylate](/img/structure/B13048443.png)
![1-(5-(3-Fluoroprop-1-YN-1-YL)pyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13048446.png)
![N-(7-((2R,4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-YL)benzamide](/img/structure/B13048452.png)





![6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13048489.png)
![N-(4-(3,3-Dimethylbut-1-YN-1-YL)thiophen-2-YL)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B13048494.png)


